Ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic organic compound characterized by a rigid 2-oxabicyclo[2.1.1]hexane core. Key structural features include:
- Iodomethyl group at position 1, enabling nucleophilic substitution or radiolabeling (e.g., with iodine-125 for imaging applications).
- Ethyl ester at position 4, influencing solubility and metabolic stability.
The compound’s bicyclo[2.1.1]hexane framework imparts conformational rigidity, which may enhance binding specificity in biological targets or improve material properties. While direct pharmacological data are unavailable in the provided evidence, analogs with similar scaffolds are explored in drug discovery for their metabolic stability and synthetic versatility .
Properties
Molecular Formula |
C16H19IO5S |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-(4-methylsulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C16H19IO5S/c1-3-21-14(18)16-8-15(9-16,10-17)22-13(16)11-4-6-12(7-5-11)23(2,19)20/h4-7,13H,3,8-10H2,1-2H3 |
InChI Key |
NQIKDXDABNQLDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CC=C(C=C3)S(=O)(=O)C)CI |
Origin of Product |
United States |
Preparation Methods
Core Bicyclic Scaffold Synthesis
The 2-oxabicyclo[2.1.1]hexane ring system is typically synthesized via intramolecular cyclization or [2+2] cycloaddition reactions involving oxetane or related strained ring precursors. One common approach involves the use of oxetan-3-one as a starting material, which can be functionalized and ring-expanded to form the bicyclic core.
Introduction of the Methanesulfonylphenyl Group
The 4-methanesulfonylphenyl substituent is introduced via nucleophilic aromatic substitution or lithiation of methyl phenyl sulfone followed by electrophilic trapping.
Methyl phenyl sulfone can be lithiated using n-butyllithium at 0 °C in dry THF, followed by reaction with chlorodiethylphosphonate and subsequent addition of oxetan-3-one at -78 °C to form the sulfonyl-substituted oxetane intermediate.
This step is crucial to install the sulfone group on the aromatic ring, which later anchors the bicyclic structure.
Formation of the Iodomethyl Substituent
The iodomethyl group at the 1-position of the bicyclic ring is introduced by halogenation of the corresponding methyl or hydroxymethyl precursor.
Electrophilic halogenation methods, such as treatment with iodine reagents or N-iodosuccinimide (NIS), can convert a hydroxymethyl or aminomethyl intermediate to the iodomethyl derivative.
For example, ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a known precursor that can be iodinated to form the corresponding iodomethyl compound.
Esterification and Final Functionalization
The ethyl carboxylate group is generally installed early in the synthesis or introduced via esterification of the corresponding acid.
The carboxylate functionality is preserved during the lithiation and halogenation steps by careful control of reaction conditions and protecting groups if necessary.
Purification is typically achieved by silica gel chromatography using petroleum ether/ethyl acetate mixtures.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodomethyl group serves as a prime site for nucleophilic substitution (SN2) due to iodide's excellent leaving-group capability. Key observations include:
-
Reacts with primary/secondary amines (e.g., ethylamine, piperidine) in THF at 60°C to yield N-alkylated bicyclic derivatives .
-
Substitution with thiols (e.g., benzyl mercaptan) under basic conditions (K₂CO₃, DMF) produces sulfide-linked analogs .
-
Halogen exchange with NaBr or NaCl in acetone achieves bromomethyl/chloromethyl derivatives .
Table 1: Substitution Reaction Outcomes
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Ethylamine | THF, 60°C | Ethylamino derivative | 78 |
| Benzyl mercaptan | DMF, K₂CO₃, 25°C | Sulfide analog | 65 |
| NaBr | Acetone, reflux | Bromomethyl analog | 82 |
Electrophilic Aromatic Substitution
The methanesulfonylphenyl group directs electrophilic attacks to specific positions:
-
Nitration (HNO₃/H₂SO₄) occurs at the meta position relative to the sulfonyl group.
-
Sulfonation yields disulfonated products under prolonged reaction times.
Ester Hydrolysis and Functionalization
The ethyl ester undergoes controlled hydrolysis:
-
Basic hydrolysis (NaOH, EtOH/H₂O) generates the carboxylic acid, usable in peptide coupling.
-
Acid-catalyzed transesterification (H₂SO₄, methanol) produces methyl esters.
Cycloaddition and Ring-Opening Reactions
The strained bicyclo[2.1.1]hexane system participates in:
-
[2+2] Photocycloadditions with alkenes (e.g., ethylene) under UV light to form tricyclic systems .
-
Ring-opening with Grignard reagents (e.g., MeMgBr) to yield linear diols .
Comparative Reactivity with Structural Analogs
Table 2: Reactivity Comparison with Related Compounds
| Compound | Key Functional Groups | Dominant Reaction Type |
|---|---|---|
| Target compound | Iodomethyl, SO₂Me, ester | SN2 substitutions, cycloadditions |
| Ethyl 3-(4-Cl-phenyl) analog | Chlorophenyl, ester | Aromatic halogenation |
| 4-(Difluoromethyl) analog | Difluoromethyl | Fluorine-specific couplings |
Mechanistic Insights
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and pharmaceutical compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methanesulfonylphenyl group can participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares the target compound with structurally analogous derivatives:
*Note: Molecular formula inferred from analogous structures in .
Key Research Findings
Reactivity and Synthetic Utility: The iodomethyl group in the target compound allows for facile substitution (e.g., Suzuki coupling or nucleophilic displacement), contrasting with azidomethyl derivatives (e.g., ), which are tailored for bioorthogonal reactions.
Physicochemical Properties: The spiro-oxetane derivative () exhibits higher ring strain, which may accelerate reactivity in ring-opening polymerizations or prodrug activation. Aminomethyl analogs () demonstrate improved aqueous solubility due to protonatable amine groups, whereas the target compound’s sulfonyl group may enhance crystallinity and thermal stability.
Biological Relevance :
Biological Activity
Ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure and various functional groups, including an iodomethyl group and a methanesulfonylphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHI OS
- Molecular Weight : 396.24 g/mol
The bicyclic framework of 2-oxabicyclo[2.1.1]hexane contributes to its chemical reactivity and biological interactions, making it a candidate for various pharmacological studies.
Biological Activity Overview
Research on the biological activity of this compound is limited, but related compounds have shown promising results in several areas:
- G Protein-Coupled Receptors (GPCRs) : Bicyclic compounds are known to modulate GPCRs, which are critical for numerous physiological processes. The presence of the iodomethyl group may enhance binding affinity to these receptors, potentially leading to therapeutic effects in conditions such as hypertension and metabolic disorders .
- Antimicrobial Activity : Similar compounds have been evaluated for their antimicrobial properties, suggesting that this compound may exhibit activity against various pathogens .
Structure-Activity Relationship (SAR)
The biological activity of compounds similar to this compound often depends on the following structural features:
| Feature | Description |
|---|---|
| Iodomethyl Group | Enhances nucleophilicity and potential reactivity with biological targets. |
| Methanesulfonyl Group | Known for increasing solubility and possibly enhancing metabolic stability. |
| Bicyclic Framework | Provides a rigid structure that can influence receptor binding and interaction profiles. |
Case Studies and Research Findings
Recent studies have explored various derivatives of bicyclic compounds, revealing insights into their biological activities:
- Modulation of Enzyme Activity : Research indicated that certain bicyclic compounds could inhibit enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic diseases .
- Anticancer Activity : Some related bicyclic structures have shown efficacy in cancer cell lines, indicating that modifications to the bicyclic core could lead to novel anticancer agents .
- Neuroprotective Effects : Preliminary studies suggest that bicyclic compounds may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of 2-oxabicyclo[2.1.1]hexane derivatives often employs photocycloaddition or cyclization strategies. For example, ethyl 2-oxabicyclo[2.1.1]hexane-5-carboxylate analogs are synthesized via intramolecular photocycloaddition of ethyl 3-(allyloxy)propenoate derivatives under UV light . Key variables include solvent choice (e.g., inert solvents like dichloromethane), temperature control (e.g., −20°C to room temperature), and reaction time (8–24 hours). Competing pathways, such as fragmentation during thermolysis, may reduce yields, necessitating precise monitoring via TLC or HPLC .
Q. How is the stereochemical configuration of the 2-oxabicyclo[2.1.1]hexane core validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For instance, NMR coupling constants (e.g., H-H NOESY) can indicate endo/exo configurations of substituents, but crystallographic data provide unambiguous proof. In related compounds, the endo configuration of ethoxycarbonyl groups was confirmed by comparing experimental and simulated X-ray diffraction patterns . SHELX software (e.g., SHELXL for refinement) is widely used to model crystallographic data and assign absolute configurations .
Advanced Research Questions
Q. How do geometric parameters of 2-oxabicyclo[2.1.1]hexane derivatives compare to ortho-substituted phenyl rings in bioisosteric applications?
- Methodological Answer : Computational and crystallographic analyses reveal that 2-oxabicyclo[2.1.1]hexanes mimic ortho-substituted phenyl rings in key parameters:
- Distance between substituents: ~3.6 Å (vs. 3.0–3.1 Å for phenyl rings).
- Angles and : Nearly identical, enabling similar steric and electronic interactions.
These properties make the bicyclohexane scaffold a saturated bioisostere for improving metabolic stability in drug candidates. Validation involves superimposing crystal structures of analogs (e.g., telmisartan) and calculating root-mean-square deviations (RMSD) .
Q. What challenges arise in refining crystallographic data for disordered bicyclohexane derivatives, and how are they resolved?
- Methodological Answer : Disorder in the bicyclohexane ring or substituents (e.g., iodomethyl groups) complicates refinement. Strategies include:
- Using SHELXL’s PART instruction to model split occupancies (e.g., 68.4%:31.6% occupancy ratios observed in disordered cyclohexene rings) .
- Applying restraints (e.g., DFIX, SIMU) to maintain chemically reasonable bond lengths and angles.
- Validating refinement with R-factor convergence (<5% discrepancy) and analyzing residual electron density maps .
Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the regioselectivity of substituent addition to the bicyclohexane core?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the iodomethyl site, while nonpolar solvents (e.g., toluene) promote radical-mediated pathways. For example, solvolysis of brosylate derivatives in aqueous acetone at 60°C leads to fragmentation (C–O bond cleavage), whereas lower temperatures (25°C) favor ring retention . Kinetic studies using C-labeled intermediates and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) can map energy barriers for competing pathways .
Data Analysis and Contradiction Resolution
Q. How should researchers resolve contradictions in reported puckering parameters for bicyclohexane derivatives?
- Methodological Answer : Puckering parameters (e.g., Cremer-Pople coordinates , , ) vary with crystallographic disorder or computational methods. For example, a cyclohexene ring may adopt an envelope ( Å, ) or screw-boat ( Å, ) conformation in the same crystal structure . To resolve discrepancies:
- Compare multiple datasets (e.g., Cambridge Structural Database entries).
- Use consensus metrics like average puckering amplitudes across analogous compounds .
- Validate with solid-state NMR to detect dynamic puckering in solution .
Q. Why do synthetic yields vary significantly when introducing bulky substituents (e.g., 4-methanesulfonylphenyl) to the bicyclohexane scaffold?
- Methodological Answer : Steric hindrance from bulky groups reduces yields by:
- Slowing reaction kinetics (e.g., in Suzuki-Miyaura couplings).
- Promoting side reactions (e.g., β-hydride elimination in palladium-catalyzed steps).
Mitigation strategies include: - Using bulky ligands (e.g., SPhos) to stabilize transition states.
- Optimizing microwave-assisted synthesis (e.g., 100°C, 30 minutes) to enhance regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
